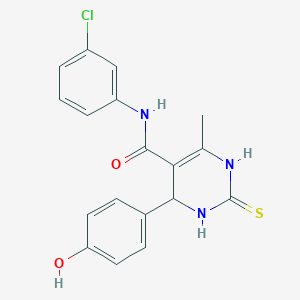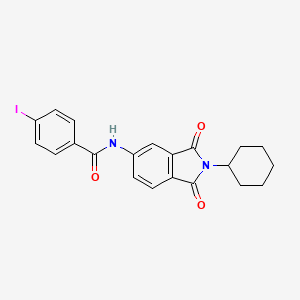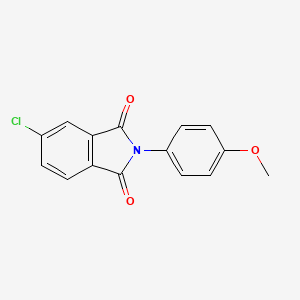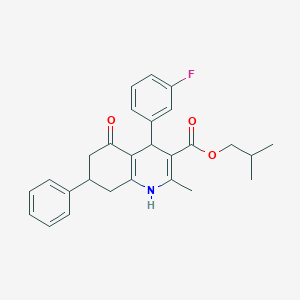
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate, also known as NBD-Cl, is a fluorescent labeling reagent used in various biochemical and physiological studies. It is a synthetic compound that has been widely used in research applications due to its unique properties and characteristics.
Mécanisme D'action
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is a fluorescent probe that covalently binds to proteins, peptides, and amino acids through thiol groups. The covalent binding of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate to proteins induces a conformational change in the protein structure, resulting in the formation of a fluorescent adduct. The fluorescence intensity of the adduct is directly proportional to the amount of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate bound to the protein, which allows for the quantification of protein-probe interactions.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has been shown to have minimal effects on protein function and activity, making it an ideal probe for studying protein structure and interactions. It has been used to study the conformational changes of enzymes, receptors, and transporters, as well as protein-protein and protein-ligand interactions. 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has also been used to study the effects of mutations and post-translational modifications on protein structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has several advantages as a fluorescent probe, including high sensitivity, specificity, and versatility. It is compatible with a wide range of proteins, peptides, and amino acids, making it useful for a variety of research applications. However, 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has some limitations, including the potential for nonspecific binding and interference with protein function at high concentrations. Careful optimization of experimental conditions is necessary to minimize these effects.
Orientations Futures
There are several future directions for the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate in scientific research. One area of interest is the development of new labeling strategies that allow for the selective labeling of specific amino acids or protein domains. Another area of interest is the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate in live-cell imaging studies to visualize protein dynamics and interactions in real-time. Additionally, the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate in combination with other labeling probes, such as biotin or fluorescent dyes, may allow for more comprehensive studies of protein structure and function.
Méthodes De Synthèse
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is synthesized by the reaction of 4-chloro-3-nitrobenzoyl chloride with N-(4-aminophenyl) maleimide. The reaction takes place in the presence of triethylamine and dichloromethane solvent. The resulting product is purified using column chromatography, and the final product is obtained as a yellow powder.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is widely used in scientific research applications as a fluorescent probe to study protein structure, function, and interactions. It is used to label proteins, peptides, and amino acids for fluorescence-based assays, such as fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP). 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has been used to study the conformational changes of proteins, including enzymes, receptors, and transporters, as well as protein-protein and protein-ligand interactions.
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6/c25-19-10-6-16(7-11-19)14-21(26-23(29)18-4-2-1-3-5-18)24(30)33-15-22(28)17-8-12-20(13-9-17)27(31)32/h1-14H,15H2,(H,26,29)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXRRSXOTYUIA-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-(4-bromophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233192.png)


![2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B5233206.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)
![6-(2-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5233213.png)
![methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5233220.png)


![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5233237.png)
![2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5233249.png)
